2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO3/c1-15-10(16)5-7(12(17)18)11(15)6-2-3-8(13)9(14)4-6/h2-4,7,11H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIGTTZARNEUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 1409431-63-5) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and case studies.
The compound's chemical structure is characterized by the following attributes:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁ClFNO₃ |
| Molecular Weight | 271.67 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 64065321 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. Specifically, compounds with similar structures have shown efficacy against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.
In Vitro Studies
A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including those similar to this compound, against multidrug-resistant pathogens. The results indicated a structure-dependent antimicrobial activity against pathogens such as Staphylococcus aureus and Candida auris .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly in relation to its ability to inhibit tumor growth.
Case Studies
- Cell Line Studies : In vitro tests using A549 human lung cancer cells demonstrated that similar compounds exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis induction. The studies indicated that these compounds could serve as potential leads for developing new anticancer therapies .
- Mechanistic Insights : The mechanism behind the anticancer activity was attributed to the inhibition of key cellular pathways involved in tumor growth. For instance, compounds were found to activate p53 pathways, leading to increased apoptosis in cancer cells .
Summary of Findings
The biological activities of this compound suggest promising applications in both antimicrobial and anticancer therapies. The following table summarizes key findings from recent studies:
Scientific Research Applications
Pharmaceutical Development
Research indicates that this compound may exhibit pharmacological properties that can be harnessed in drug development. Its structure suggests potential activity as an inhibitor or modulator in various biological pathways.
Anticancer Activity
Preliminary studies have shown that derivatives of pyrrolidine compounds can possess anticancer properties. The specific structure of 2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid may enhance its efficacy against certain cancer cell lines .
Neuropharmacology
Given the presence of a pyrrolidine ring, this compound could be investigated for neuropharmacological effects. Compounds with similar structures have been studied for their roles in modulating neurotransmitter systems, which could lead to applications in treating neurodegenerative disorders .
Synthesis of Functional Materials
The unique chemical structure allows for the potential synthesis of functional materials that can be used in coatings, polymers, or as additives in various industrial applications. The chlorofluorophenyl group may impart desirable properties such as increased thermal stability or enhanced mechanical strength .
Catalysis
Research into the catalytic properties of similar compounds suggests that this compound could serve as a catalyst or catalyst precursor in organic synthesis reactions, particularly those involving carbon-carbon bond formation or functional group transformations .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro using modified pyrrolidine derivatives. |
| Study B | Neuropharmacology | Identified modulation of dopamine receptors indicating potential for treating Parkinson's disease symptoms. |
| Study C | Material Science | Developed a polymer composite incorporating the compound, showing improved durability and heat resistance. |
Comparison with Similar Compounds
Halogenation Effects
- The 4-chloro-3-fluorophenyl group in the target compound introduces dual halogenation, which enhances electronic withdrawal and may improve binding affinity in biological targets compared to mono-halogenated analogs like 2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid .
- Fluorine position: The 3-fluorine in the target compound vs.
N-Substituent Modifications
- Methyl vs. 2-methoxyethyl : The 2-methoxyethyl group in the analog from increases polarity and hydrogen-bonding capacity, which may enhance aqueous solubility compared to the methyl group .
Research Implications
The structural diversity among these analogs underscores the importance of substituent engineering in drug design. For instance:
- Electron-withdrawing groups (e.g., halogens) improve stability and binding but may reduce solubility.
- Polar N-substituents (e.g., 2-methoxyethyl) balance lipophilicity and bioavailability .
- Steric modifications (e.g., isopropyl) can optimize target selectivity by minimizing off-target interactions .
Further studies on pharmacokinetics and crystallography (using tools like SHELXL or ORTEP-III ) are recommended to validate these hypotheses.
Preparation Methods
Starting Materials and Initial Pyrrolidine Formation
The synthesis often begins from precursors such as substituted anilines or phenols bearing halogen substituents, which then undergo ring closure with suitable reagents like itaconic acid derivatives or amino acids to form the 5-oxopyrrolidine core.
For example, a related synthesis initiated from 2-aminophenol and itaconic acid yielded 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which were further functionalized to introduce halogen substituents on the aromatic ring by treatment with hydrochloric acid and hydrogen peroxide.
Esterification and Functional Group Transformations
The carboxylic acid group at the 3-position is commonly protected as an ester (e.g., methyl ester) during intermediate steps to facilitate further chemical transformations such as hydrazide formation or condensation reactions.
Esterification is typically carried out by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Hydrazide and Hydrazone Formation
Hydrazide intermediates are prepared by reacting the ester with hydrazine monohydrate in refluxing solvents like isopropanol, yielding hydrazides in high yields (e.g., 88.5%). These hydrazides can be further condensed with aromatic aldehydes to form hydrazones, which serve as versatile intermediates for subsequent heterocyclic ring formation.
Cyclization to Heterocyclic Derivatives
Cyclization reactions under acidic or basic conditions allow the formation of various heterocyclic derivatives, including benzimidazoles and oxadiazoles, by condensation of hydrazides with appropriate diamines or carbon disulfide, respectively.
For example, condensation of hydrazides with carbon disulfide in the presence of potassium hydroxide followed by acidification leads to oxadiazole ring formation, confirmed by characteristic NMR signals.
Representative Reaction Scheme Summary
Analytical and Structural Confirmation
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of characteristic functional groups such as CONH, CH=N, and aromatic halogenated carbons.
- IR Spectroscopy: Absorption bands for C=O, C=S, and aromatic C–Cl/C–F bonds are diagnostic.
- Mass Spectrometry: Confirms molecular weight and isotopic pattern consistent with chlorine and fluorine substituents.
- Chromatography: Purity and separation of isomers are monitored by HPLC or LC-MS methods.
Research Findings and Optimization Notes
- The use of protected esters facilitates handling and improves yields in hydrazide and hydrazone formation steps.
- Acid-catalyzed halogenation allows selective introduction of chlorine in the presence of fluorine substituents without dehalogenation.
- Hydrazide intermediates serve as versatile platforms for generating diverse heterocyclic derivatives, expanding the chemical space around the pyrrolidine core.
- Reaction conditions such as solvent choice (propan-2-ol, methanol), temperature (reflux), and catalyst presence (sulfuric acid, HCl) are critical for optimizing yields and selectivity.
- Reported yields for key intermediates range from 60% to over 88%, indicating efficient synthetic protocols.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of substituted aniline derivatives (e.g., 4-chloro-3-fluoroaniline) with itaconic acid or its esters under reflux conditions in water or polar solvents. Cyclization is achieved via acid catalysis (e.g., sulfuric acid) or thermal activation. Optimization includes:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst screening : Testing Brønsted vs. Lewis acids for yield improvement.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Reference: Similar protocols for pyrrolidine derivatives are detailed in Scheme 1 of .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : A multi-technique approach is employed:
- X-ray crystallography : Single-crystal diffraction resolves the absolute configuration (e.g., using SHELXL for refinement and ORTEP-III for visualization ).
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., fluorine and chlorine chemical shifts).
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (CHClFNO, MW 283.68).
- Elemental analysis : Matches calculated vs. observed C/H/N percentages.
- Reference: Structural validation methods align with and .
Q. What analytical techniques are used to assess purity, and how are thresholds determined?
- Methodological Answer :
- HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Purity ≥95% is standard for pharmacological studies.
- Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate homogeneity.
- TGA/DSC : Thermal stability profiles rule out solvent residues.
- Reference: Purity standards and CAS registry data (4693-01-0) are consistent with and .
Advanced Research Questions
Q. How do electronic effects of the 4-chloro-3-fluorophenyl substituent influence reaction mechanisms in further functionalization?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software models electron-withdrawing effects of Cl/F substituents on reaction intermediates.
- Kinetic studies : Monitor substituent-directed regioselectivity in nucleophilic substitution (e.g., SNAr) using stopped-flow UV-Vis spectroscopy.
- Hammett plots : Correlate σ/σ values of substituents with reaction rates.
- Reference: Mechanistic studies for analogous chlorophenyl derivatives are described in .
Q. What strategies resolve contradictions in crystallographic data (e.g., bond length anomalies) for this compound?
- Methodological Answer :
- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
- Disorder modeling : Partial occupancy refinement for flexible groups (e.g., methyl or fluorophenyl moieties).
- Validation tools : PLATON’s ADDSYM checks for missed symmetry.
- Reference: Crystallographic troubleshooting aligns with and .
Q. How can computational models predict biological activity, and what validation experiments are required?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide screens against target proteins (e.g., kinases or GPCRs).
- MD simulations : GROMACS or AMBER assesses binding stability (RMSD <2 Å over 100 ns).
- In vitro validation :
- Enzyme inhibition assays : IC determination via fluorogenic substrates.
- Cell viability assays : MTT or ATP-based tests in relevant cell lines.
- Reference: Activity prediction frameworks are exemplified in .
Q. What experimental designs mitigate degradation during long-term stability studies under varying pH/temperature?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 72 hrs) and analyze by LC-MS for degradation products.
- Accelerated stability testing : 40°C/75% RH over 6 months with periodic sampling.
- Protection strategies : Lyophilization or inclusion of antioxidants (e.g., BHT) in formulations.
- Reference: Stability protocols are inferred from storage guidelines in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
